(Naphthalen-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(Naphthalen-1-yl)(3-nitrophenyl)methanone is an organic compound that features a naphthalene ring and a nitrophenyl group connected via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)(3-nitrophenyl)methanone typically involves the reaction of naphthalene derivatives with nitrophenyl compounds under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where naphthalene reacts with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)(3-nitrophenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
(Naphthalen-1-yl)(3-nitrophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Naphthalen-1-yl)(1-pentylindol-3-yl)methanone (JWH-018): A synthetic cannabinoid with psychoactive properties.
(Naphthalen-1-yl)(1-butylindol-3-yl)methanone (JWH-073): Another synthetic cannabinoid with similar effects to JWH-018.
(Naphthalen-1-yl)(4-pentenyl-1H-indol-3-yl)methanone (AM-2202): A synthetic cannabinoid with a different side chain.
Uniqueness
(Naphthalen-1-yl)(3-nitrophenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
38156-98-8 |
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Molecular Formula |
C17H11NO3 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
naphthalen-1-yl-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C17H11NO3/c19-17(13-7-3-8-14(11-13)18(20)21)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
RONAJVQOZKEXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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